2-[(4-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide
Description
Structurally, it features a thiazole core substituted with a carbamoylmethyl group linked to a 3-chloro-4-methylphenyl moiety. The sulfanyl (-S-) bridge connects this thiazole system to an acetamide group terminating in a 4-acetamidophenyl ring. Such derivatives are typically synthesized via nucleophilic substitution or condensation reactions involving chloroacetyl chloride and aromatic amines, as exemplified in related compounds (e.g., ).
While direct biological data for this compound are unavailable in the provided evidence, its structural analogs—particularly those with thiazole, triazole, or benzothiazole cores—demonstrate anti-inflammatory, antimicrobial, and anti-exudative activities (). The presence of electron-withdrawing (chloro) and electron-donating (methyl, acetamido) groups suggests tunable solubility and target-binding properties, making it a candidate for further pharmacological investigation.
Properties
IUPAC Name |
2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(3-chloro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O3S2/c1-13-3-4-17(9-19(13)23)26-20(29)10-18-11-31-22(27-18)32-12-21(30)25-16-7-5-15(6-8-16)24-14(2)28/h3-9,11H,10,12H2,1-2H3,(H,24,28)(H,25,30)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKIHONCEXYBFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)NC(=O)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide typically involves multiple steps. One common method involves the reaction of 3-chloro-4-methylphenyl isocyanate with a thiazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvent recovery and recycling are also important aspects of the industrial process to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2-[(4-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
2-[(4-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Solubility : The 4-acetamidophenyl group in the target compound likely improves water solubility relative to purely aromatic analogs (e.g., ).
- Crystallography : Related compounds () are characterized via SHELX programs (), confirming planar aromatic systems and intermolecular hydrogen bonding, critical for crystal packing and stability.
Biological Activity
The compound 2-[(4-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide is a complex organic molecule with potential biological activities, particularly in antimicrobial and anticancer domains. This article delves into its biological properties, synthesis, and potential applications based on current research findings.
Structural Characteristics
This compound features a thiazole ring, a sulfanyl group, and various functional groups that enhance its chemical reactivity. The presence of the 3-chloro-4-methylphenyl group is significant for its pharmacological properties, while the acetamido group may influence solubility and biological interactions.
| Structural Feature | Description |
|---|---|
| Molecular Formula | C19H20ClN3O2S |
| Molecular Weight | 389.89 g/mol |
| Key Functional Groups | Thiazole, Sulfanyl, Acetamido |
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits significant antimicrobial activity against various bacterial strains. The thiazole ring is often associated with increased biological activity due to its ability to interact with biological macromolecules such as proteins and nucleic acids.
- Mechanism of Action : The compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
Anticancer Potential
Research indicates that compounds with similar structural features have shown promise in anticancer applications. The thiazole derivatives are known to exhibit cytotoxic effects on cancer cell lines.
- Case Study : A study evaluated the cytotoxic effects of thiazole derivatives on human cancer cell lines, revealing that modifications to the thiazole structure can enhance potency against specific cancer types.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors.
- Step 1 : Formation of the thiazole ring.
- Step 2 : Introduction of the sulfanyl group.
- Step 3 : Acetylation to form the acetamido group.
The ability to modify this compound allows for the development of derivatives with potentially enhanced biological activities.
Research Findings
Recent studies have focused on the biological activity of related compounds:
- Antimicrobial Activity : A derivative showed effective inhibition against Gram-positive bacteria, indicating potential for development as an antibiotic agent.
- Cytotoxicity Tests : In vitro assays demonstrated significant cytotoxicity against breast cancer cell lines, suggesting further investigation into its mechanism as an anticancer agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
